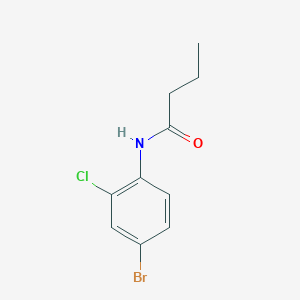
2beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid, commonly known as UDCA (Ursodeoxycholic Acid), is a bile acid that is naturally produced in humans and bears. It has been used for centuries to treat various liver diseases. UDCA has gained significant attention in the scientific community due to its potential therapeutic benefits in treating various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Studies
Synthesis for Bile Acid Biosynthesis Study : Kurosawa et al. (2001) synthesized CoA esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids to study side chain cleavage in bile acid biosynthesis, providing insights into the metabolic pathways of similar bile acids (Kurosawa et al., 2001).
Exploration of Supramolecular Structures : Bertolasi et al. (2005) examined the crystal structures of several oxo-cholic acids to understand their molecular aggregations, highlighting how different structures can influence biological functions (Bertolasi et al., 2005).
Synthesis of Stereiosomeric Bile Acids : Iida et al. (2002) synthesized epimeric trihydroxy-5beta-cholan-24-oic acids, demonstrating the chemical diversity and potential for bioactive derivatives of bile acids (Iida et al., 2002).
Biological Functions and Applications
Novel Bile Acid Identification : Kakiyama et al. (2006) identified a novel bile acid in certain birds, broadening our understanding of bile acid diversity in different species (Kakiyama et al., 2006).
Bile Acid Metabolism and Identification : G. Kakiyama et al. (2004) developed methods for synthesizing potential primary bile acids in vertebrates, facilitating identification and study of unknown bile acids in animal species (G. Kakiyama et al., 2004).
Electrochemical Oxidation Studies : Medici et al. (2001) explored regioselectivity in the electrochemical oxidation of cholic acid, revealing pathways for synthesizing specific bile acid derivatives (Medici et al., 2001).
Bile Acid CoA Esters Measurement : Gan-Schreier et al. (2005) presented a novel method for measuring bile acid CoA esters, contributing to our understanding of bile acid biosynthesis and related disorders (Gan-Schreier et al., 2005).
Novel Bile Acids in Animals : Bi et al. (2009) isolated new bile acids from bear bile powder and goose bile, adding to the compendium of known bile acid structures (Bi et al., 2009).
Combinatorial Biocatalysis for Bile Acid Derivatives : Secundo et al. (2003) used a combinatorial biocatalytic approach to create a library of bile acid derivatives, showcasing the potential for generating diverse bioactive compounds (Secundo et al., 2003).
Blood-Brain Barrier Permeation Study : Mikov et al. (2004) investigated the efficacy of a cholanate derivative as a blood-brain barrier permeator, indicating potential therapeutic applications (Mikov et al., 2004).
Synthesis of Bile Acid Derivatives : Masterson et al. (2003) described a new method for preparing specific bile acid derivatives, contributing to synthetic strategies in bile acid chemistry (Masterson et al., 2003).
Anti-Inflammatory and Anti-Tumorigenic Properties : Yasukawa et al. (2009) reported on the anti-inflammatory and tumorigenic inhibitory activities of certain bile acids, suggesting potential medicinal applications (Yasukawa et al., 2009).
Biotransformation Studies with Aspergillus niger : Al-Aboudi et al. (2009) conducted biotransformation experiments with Aspergillus niger, leading to the discovery of novel bile acid derivatives (Al-Aboudi et al., 2009).
7alpha-OH Epimerisation by Xanthomonas maltophilia : Medici et al. (2002) described microbial 7alpha-OH epimerisation of bile acids, unveiling biocatalytic processes for altering bile acid structures (Medici et al., 2002).
Propiedades
Número CAS |
133565-87-4 |
|---|---|
Fórmula molecular |
C24H40O5 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
(4R)-4-[(2S,3S,5R,7R,8R,9S,10S,13R,14S,17R)-2,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)15-5-6-16-22-17(8-9-23(15,16)2)24(3)12-20(27)18(25)10-14(24)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16+,17+,18+,19-,20+,22+,23-,24+/m1/s1 |
Clave InChI |
NVTDAUYTNRUBQY-QCICEKRZSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CC(C(C4)O)O)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CC(C(C4)O)O)C)O)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)


![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)

